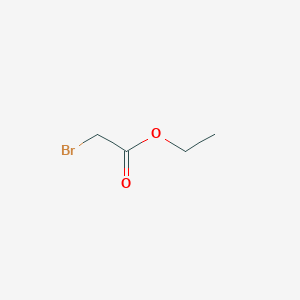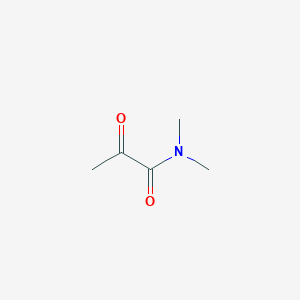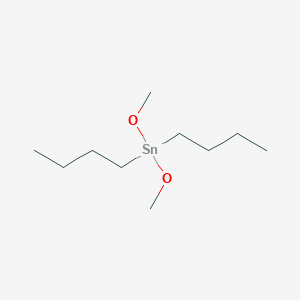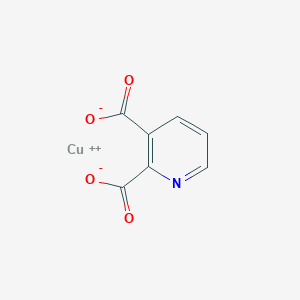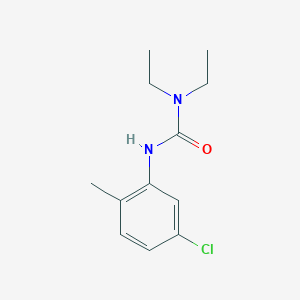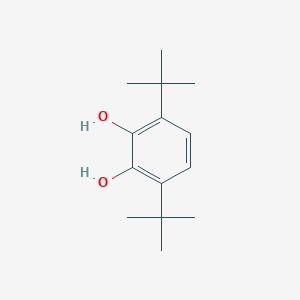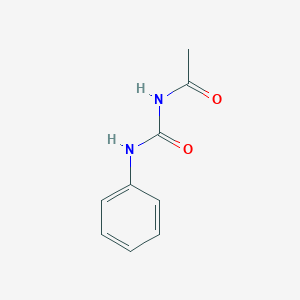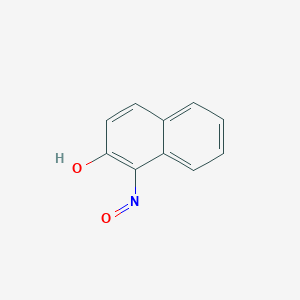
萘-1,2-氧化物
描述
Naphthalene 1,2-oxide is a chemical compound with the molecular formula C10H8O . It is also known by other names such as 1a,7b-Dihydronaphth(1,2-b)oxirene, 1a,7b-Dihydronaphth[1,2-b]oxirene, and 1a,7b-Dihydronaphtho [1,2-b]oxiren .
Synthesis Analysis
The synthesis of Naphthalene 1,2-oxide involves the use of (–)-Menthyloxyacetyl derivatives of trans-2-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene and trans-2 bromo-1-hydroxy-1,2,3,4-tetrahydroanthracene. These are synthesized and resolved into diastereoisomers by a combination of short-column chromatography and recrystallization .Molecular Structure Analysis
The molecular structure of Naphthalene 1,2-oxide consists of a naphthalene core with an oxygen atom attached, forming an epoxide .Chemical Reactions Analysis
Naphthalene 1,2-oxide undergoes hydration to give 1,2-dihydroxydihydronaphthalene, a reaction catalyzed by epoxide hydrolase enzymes . It is also a substrate for the enzyme naphthalene 1,2-dioxygenase, which oxidizes aromatic hydrocarbons to cis-arene diols .Physical And Chemical Properties Analysis
Naphthalene 1,2-oxide has an average mass of 144.170 Da and a monoisotopic mass of 144.057510 Da .科学研究应用
有机合成:萘-1,2-氧化物用于合成各种化合物。例如,它可以通过钌催化的异构化快速获得,这对于合成 1,2-萘氧化物和亚胺很有用 (Villeneuve 和 Tam,2006)。
毒理学和代谢:在毒理学研究中,萘-1,2-氧化物被认为是萘的主要代谢物。已研究了它与大鼠中血红蛋白和白蛋白的相互作用,显示出剂量依赖性的加合物产生,这对于了解萘的细胞毒性和遗传毒性作用很重要 (Waidyanatha 等人,2002)。此外,已研究了这些加合物在血红蛋白和白蛋白中的稳定性,提供了对萘生物活化及其在毒性中的作用的见解 (Troester 等人,2002)。
生化研究:萘-1,2-氧化物也是生化研究感兴趣的主题。例如,发现特定真菌酶对萘的羟基化通过形成萘-1,2-氧化物进行 (Kluge 等人,2009)。同样,它在萘的真菌代谢中的作用,包括立体化学和途径细节,也已得到探索 (Cerniglia 等人,1983)。
环境研究:在环境背景下,研究重点是萘的降解,包括在水处理中激活过氧化氢以进行萘降解 (Li 等人,2019)。
健康影响:研究还探讨了萘-1,2-氧化物的健康影响,例如它通过晶状体蛋白氧化和膜破坏在白内障形成中的作用 (Jacob 等人,2013)。
未来方向
Naphthalene and its derivatives have been the focus of many research studies due to their persistence, carcinogenicity, and toxicity . Bioremediation using various microorganisms or active consortia can effectively degrade these hydrocarbons . Future research may focus on discovering new species or consortia of species that can degrade these hydrocarbons more efficiently .
属性
IUPAC Name |
1a,7b-dihydronaphtho[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIJIALOJPIKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(O3)C=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864742 | |
| Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naphthalene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Epoxy-1,2-dihydro-naphthalene | |
CAS RN |
17180-88-0 | |
| Record name | 1a,7b-Dihydronaphth[1,2-b]oxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphth(1,2-b)oxirene, 1a,7b-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 46 °C | |
| Record name | Naphthalene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





